Tributyltin hydroxide

Catalog No.
S1898893
CAS No.
80883-02-9
M.F
C24H54OSn2
C12H28OSn
M. Wt
307.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin hydroxide

CAS Number

80883-02-9

Product Name

Tributyltin hydroxide

Molecular Formula

C24H54OSn2
C12H28OSn

Molecular Weight

307.1 g/mol

InChI

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;

InChI Key

OBJUNZXGAPWSDV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)CCCC.O

Solubility

Solubility in water, mg/l at 20 °C: 71.2 (poor)

Canonical SMILES

CCCC[Sn](CCCC)CCCC.[OH]

Tributyltin hydroxide is an organotin compound with the molecular formula C12H28OSnC_{12}H_{28}OSn and a molar mass of 307.06 g/mol. It appears as a colorless to pale yellow liquid and is known for its toxicological properties, particularly as a biocide in various applications. The compound is classified under the European Inventory of Existing Commercial Chemical Substances with the EINECS number 213-939-8 and has a CAS number of 1067-97-6. Its melting point is approximately 15.5 °C, while its boiling point ranges from 186 to 190 °C at reduced pressure (5 Torr) .

Tributyltin hydroxide is notable for its role in the production of other organotin compounds and its use as a biocide in antifouling paints, although its use has been restricted due to environmental concerns .

Reference Material for Toxicological Studies

Due to its well-documented endocrine disrupting and overall toxic effects on aquatic organisms, TBTO serves as a reference material for researchers studying these mechanisms. Studies investigating the impacts of endocrine disruptors on various species often use TBTO as a positive control to establish the presence and pathway of endocrine disruption. For instance, research on the neurotoxic effects of TBTO in rat cortical neurons helps elucidate potential mechanisms of neuronal death caused by environmental toxins [].

Investigating Environmental Persistence and Degradation

Development of Analytical Methods for TBTO Detection

The development of sensitive and accurate analytical techniques for TBTO detection remains an important research area. Researchers are continuously refining methods to measure TBTO in environmental samples, such as water, sediment, and tissues of aquatic organisms. These advancements allow for better monitoring of TBTO contamination and its potential ecological risks [].

, primarily involving the formation of organotin derivatives. One significant reaction is its conversion into tributyltin oxide through dehydration:

Tributyltin hydroxideTributyltin oxide+Water\text{Tributyltin hydroxide}\rightarrow \text{Tributyltin oxide}+\text{Water}

Additionally, tributyltin hydroxide can react with acids to form tributyltin salts, which are often used in various chemical syntheses. Its reactivity is attributed to the tin atom's ability to form stable bonds with various organic groups .

Tributyltin hydroxide exhibits significant biological activity, particularly as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways, affecting calcium metabolism and cyclic adenosine monophosphate production in cells . This disruption can lead to detrimental effects on growth and reproduction in aquatic organisms, particularly mollusks, which have shown altered reproductive systems upon exposure .

The toxicity of tributyltin compounds has resulted in widespread environmental concerns, leading to restrictions on their use in marine applications due to bioaccumulation and biomagnification effects in ecosystems .

Tributyltin hydroxide can be synthesized through various methods:

  • Hydrolysis of Tributyltin Chloride: Reacting tributyltin chloride with water or aqueous bases leads to the formation of tributyltin hydroxide.
  • Reduction of Tributyltin Oxide: Tributyltin oxide can be reduced using reducing agents such as lithium aluminum hydride or other hydrides.
  • Direct Reaction with Hydroxyl Compounds: The direct reaction of tributyltin halides with alcohols or phenols can yield tributyltin hydroxide as a product .

Tributyltin hydroxide is primarily used in:

  • Antifouling Paints: It serves as a biocide to prevent the growth of algae and barnacles on ship hulls.
  • Chemical Synthesis: It acts as a reagent in organic synthesis for creating other organotin compounds.
  • Wood Preservation: Its antifungal properties make it suitable for preserving wood against decay and insect infestation .

Studies on tributyltin hydroxide interactions reveal its capacity to bind with various biological molecules, leading to significant physiological effects. For instance:

  • Endocrine Disruption: It has been shown to inhibit enzymes involved in hormone metabolism, such as 11beta-hydroxysteroid dehydrogenase type 2, which alters cortisol metabolism .
  • Calcium Metabolism Alteration: The compound affects calcium signaling pathways in liver cells, which can lead to broader systemic effects on growth and development in exposed organisms .

These interactions underscore the importance of understanding tributyltin hydroxide's biological implications when assessing its environmental risks.

Tributyltin hydroxide shares structural similarities with other organotin compounds, such as:

Compound NameMolecular FormulaKey Characteristics
Tributyltin oxideC12H28O2SnC_{12}H_{28}O_2SnUsed as an antifouling agent; less soluble than hydroxide
Trimethyl tin hydroxideC4H12OSnC_4H_{12}OSnLess toxic; used in organometallic chemistry
Triphenyl tin hydroxideC18H15OSnC_{18}H_{15}OSnHigher lipophilicity; used in polymer stabilization

Uniqueness of Tributyltin Hydroxide:

  • The presence of three butyl groups confers unique solubility properties compared to trimethyl or triphenyl analogs.
  • Its specific biological activity as an endocrine disruptor sets it apart from other organotin compounds that may not exhibit similar levels of toxicity .

Physical Description

LIQUID.

Boiling Point

180 °C

Flash Point

190 °C c.c.

Density

Relative density (water = 1): 1.17 (20 °C)

LogP

3.84

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.001

Other CAS

56-35-9

Dates

Modify: 2024-04-15

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